1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.456. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, have been screened for their cytotoxic activities against different cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, suggesting their therapeutic potential in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
New Synthesis Methods
A study has highlighted a new, efficient method for synthesizing disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This method involves a four-component condensation reaction, showcasing an innovative approach to creating potentially bioactive pyrimidine derivatives with simplified synthesis steps and high yields (Shaabani et al., 2009).
Advanced Material Synthesis
Another application area is in the development of advanced materials, where pyridodipyrimidines, compounds structurally related to the query compound, have been used as catalysts for autorecycling oxidation of alcohols. This research points towards the utility of pyrimidine derivatives in creating more efficient and environmentally friendly chemical processes (Yoneda et al., 1981).
Anti-Tuberculosis Activity
The development of imidazo[1,2-a]pyridine-3-carboxamides, including pyrimidine derivatives, has shown potent activity against multi- and extended drug-resistant tuberculosis strains. This highlights the potential of pyrimidine derivatives in addressing global health challenges related to antibiotic resistance (Moraski et al., 2011).
Mechanism of Action
Target of Action
Compounds with a pyrrolo[2,3-d]pyrimidine core structure are often associated with a wide range of biological activities. They may interact with various enzymes, receptors, or proteins within the cell, which serve as their primary targets .
Mode of Action
The interaction between the compound and its target often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This binding can alter the conformation or activity of the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could either inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as solubility, stability, and molecular size can affect how the compound is absorbed and distributed within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may only be active under specific pH conditions or temperatures .
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-4-9-24-14(12-13-17(24)21(2)19(28)22(3)18(13)27)16(26)20-8-6-11-23-10-5-7-15(23)25/h12H,4-11H2,1-3H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOKIDZSMFZFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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